![molecular formula C16H14ClF3N2O2 B3148797 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide CAS No. 658066-27-4](/img/structure/B3148797.png)
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide
Overview
Description
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a benzamide moiety through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which can be obtained by reacting 2-chloro-5-fluoropyridine with trifluoromethyl zinc chloride.
Intermediate Formation: The intermediate 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine is synthesized by reducing 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile using nickel chloride and sodium borohydride.
Final Product Formation: The final step involves the amidation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine in dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the ethyl chain.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and ethyl chain.
Scientific Research Applications
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Fluopyram: A related compound with similar structural features used as a fungicide.
Uniqueness
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is unique due to the combination of its trifluoromethyl and chlorine substituents on the pyridine ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antitumor, antibacterial, and enzyme inhibition properties.
- Molecular Formula : C16H11ClF6N2O
- Molar Mass : 396.71 g/mol
- Density : 1.53 g/cm³
- Melting Point : 118°C
- Boiling Point : 319°C (decomposition)
- pKa : 13.34 (predicted)
- Hazard Symbols : N - Dangerous for the environment
The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have been shown to inhibit specific enzymes or pathways critical for cell proliferation and survival.
Inhibition of ADP-Ribosyltransferase
Research indicates that derivatives like 3-methoxybenzamide (3-MBA) inhibit ADP-ribosyltransferase, affecting cell division in bacteria such as Bacillus subtilis. This inhibition leads to filamentation and eventual lysis, suggesting that this compound may exhibit similar effects on bacterial cell division systems involving FtsZ function during vegetative growth and sporulation .
Antitumor Activity
Recent studies have evaluated the antitumor potential of benzamide derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the benzamide structure could enhance or diminish antitumor activity.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
3-MBA | HeLa | 15 | Inhibits FtsZ polymerization |
N-{...} | MCF7 | TBD | TBD |
Antibacterial Activity
The compound's potential as an antibacterial agent is also noteworthy. Research on related benzamide derivatives has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Studies
-
Study on ADP-Ribosylation :
A study focused on the effects of 3-MBA on bacterial cell division revealed that it inhibits FtsZ function, a crucial protein for bacterial cytokinesis. This study suggests that this compound might share similar inhibitory properties . -
Antitumor Efficacy in Clinical Settings :
A clinical evaluation involving benzamide derivatives showed promising results in patients with advanced tumors. Among those treated with high doses, a notable percentage exhibited prolonged survival rates, indicating the potential effectiveness of compounds like this compound in cancer therapy .
Q & A
Q. Basic: What synthetic methodologies are optimal for producing high-purity fluopyram, and how are intermediates validated?
Fluopyram synthesis involves multi-step reactions, starting with chlorination of pyridine derivatives followed by trifluoromethyl group introduction (). Key steps include:
- Pyridine functionalization : Chlorination at the 3-position and trifluoromethylation at the 5-position using reagents like SF₄ or CF₃Cu ().
- Amide coupling : Reaction of the pyridylethylamine intermediate with 3-methoxybenzoyl chloride under Schotten-Baumann conditions ().
Validation : Intermediates are characterized via LC-MS and ¹⁹F NMR to confirm regioselectivity and purity. Final product purity (>98%) is verified by HPLC with UV detection at 254 nm .
Q. Basic: What analytical techniques are recommended for quantifying fluopyram in environmental matrices?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection ( ). For trace analysis, GC-MS with electron capture detection (ECD) is preferred due to its sensitivity for halogenated compounds ( ).
- Calibration : Certified reference materials (CRMs) like TraceCERT® ensure accuracy, with detection limits as low as 0.01 ppm in soil and plant tissues .
Q. Basic: What is the primary biochemical target of fluopyram, and how is inhibitory activity assessed?
Fluopyram inhibits succinate dehydrogenase (SDH) in fungal mitochondria, disrupting the tricarboxylic acid cycle ( ).
Assay protocol :
- Enzyme inhibition : Purified SDH is incubated with fluopyram, and activity is measured via reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.
- IC₅₀ determination : Dose-response curves reveal IC₅₀ values of 0.2–1.5 µM, varying by fungal species ().
Q. Advanced: How do structural modifications to the pyridine or benzamide moieties affect antifungal efficacy?
- Pyridine substitution : 3-Chloro and 5-CF₃ groups are critical for SDH binding. Replacement with methyl or methoxy reduces activity by 90% ().
- Benzamide optimization : Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) at the ortho position enhance lipophilicity and membrane penetration ().
Method : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the amide carbonyl and SDH Arg₄₃ residue .
Q. Advanced: What metabolic pathways degrade fluopyram in soil, and how are persistent metabolites identified?
- Hydroxylation : Soil microbiota oxidize the pyridine ring to form 3-hydroxy metabolites ().
- Degradation kinetics : Half-life ranges from 14–60 days, depending on pH and organic content.
Identification : LC-HRMS (Q-TOF) with m/z 413.05 → 395.03 (M-H₂O) fragmentation confirms hydroxylated derivatives .
Q. Advanced: What mechanisms underlie fungal resistance to fluopyram, and how can they be mitigated?
- SDH mutations : Substitutions at His₂₆₅ or Pro₂₂₃ in SDH subunits reduce fluopyram binding ( ).
- Synergistic combinations : Co-application with SDH-unrelated fungicides (e.g., azoles) delays resistance. Resistance monitoring : Allele-specific PCR screens for SDH mutations in field isolates .
Q. Advanced: How does fluopyram interact with non-target organisms, and what ecotoxicological models are predictive?
- Aquatic toxicity : LC₅₀ for Daphnia magna is 0.8 mg/L, indicating high toxicity ( ).
- Soil microbiota : 16S rRNA sequencing reveals reduced Actinobacteria diversity at 10 ppm exposure.
Models : OECD Guideline 207 (earthworm acute toxicity) and 201 (algae growth inhibition) .
Q. Methodological: What crystallographic data are available for fluopyram derivatives, and how are they used in structure-based design?
- X-ray diffraction : CCDC entries (e.g., 1455359-81-5) confirm planar benzamide and pyridine rings with a dihedral angle of 15° ().
- Applications : Crystal structures guide optimization of π-π stacking interactions with SDH Phe₇₈ .
Q. Methodological: How are fluopyram residues stabilized in formulation matrices, and what excipients prevent degradation?
- Stabilizers : Polyvinylpyrrolidone (PVP) reduces hydrolysis in aqueous formulations.
- Accelerated stability testing : 40°C/75% RH for 6 months shows <5% degradation when co-formulated with antioxidants like BHT .
Q. Methodological: What transcriptomic approaches elucidate fluopyram-induced toxicity in mammalian cells?
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-3-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-24-12-4-2-3-10(7-12)15(23)21-6-5-14-13(17)8-11(9-22-14)16(18,19)20/h2-4,7-9H,5-6H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXWXRICPIQPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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